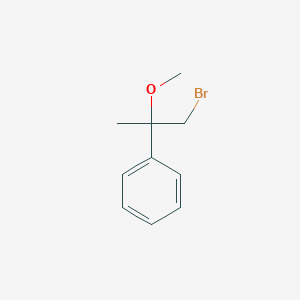

(1-Bromo-2-methoxypropan-2-yl)benzene

Description

Structural Classification and Nomenclature within Halogenated Hydrocarbons and Ethers

From a structural standpoint, (1-Bromo-2-methoxypropan-2-yl)benzene can be categorized into two principal classes of organic compounds: halogenated hydrocarbons and ethers. The presence of a bromine atom attached to the propyl chain classifies it as a halogenated hydrocarbon, specifically an alkyl halide. The methoxy (B1213986) group (–OCH3) linked to the propyl chain also places it in the ether family.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound. This nomenclature indicates a benzene (B151609) ring as the parent structure, substituted at the second position of a propane (B168953) chain which itself is attached to the benzene ring. This propane chain is further substituted with a bromine atom at the first carbon and a methoxy group at the second carbon.

The structure possesses a stereocenter at the carbon atom bonded to the bromine, meaning it can exist as a pair of enantiomers. The benzene ring is substituted at the second position of the propane chain, which also contains a tertiary carbon atom bonded to the methoxy group and the benzene ring.

Significance within Alkyl Halide Chemistry and Related Substrates

The significance of this compound in alkyl halide chemistry stems from the reactivity of the carbon-bromine bond. As a secondary alkyl halide, it is susceptible to both nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions: The bromine atom, being a good leaving group, can be displaced by a variety of nucleophiles. However, the steric hindrance from the adjacent tertiary carbon bearing a methoxy group and a phenyl group might influence the reaction mechanism, potentially favoring an SN1-type pathway over an SN2 pathway. The stability of the potential carbocation intermediate would be a key factor.

Elimination Reactions: In the presence of a strong, non-nucleophilic base, this compound can undergo dehydrobromination to form an alkene. The regioselectivity of this elimination would be of synthetic interest.

The presence of the ether linkage and the aromatic ring in proximity to the reactive C-Br bond adds layers of complexity and potential for intramolecular reactions or specific electronic effects influencing the reaction outcomes.

Overview of Potential Research Trajectories in Organic Synthesis

The unique structural features of this compound suggest several potential research trajectories in the field of organic synthesis.

Intermediate for Complex Molecule Synthesis: This compound could serve as a versatile building block for the synthesis of more complex organic molecules. The bromine atom acts as a handle for introducing other functional groups through substitution reactions.

Precursor for Grignard Reagents: The alkyl bromide functionality allows for the preparation of a Grignard reagent. This organometallic compound could then be used in a variety of carbon-carbon bond-forming reactions, such as additions to carbonyl compounds.

Investigation of Reaction Mechanisms: The interplay between the secondary alkyl halide, the ether, and the aromatic ring provides a platform for studying reaction mechanisms, including the competition between substitution and elimination pathways under various conditions.

Synthesis of Analogues for Medicinal Chemistry: While no biological activity has been reported for this specific compound, its structure could be modified to create analogues for evaluation in medicinal chemistry. The combination of lipophilic (benzene ring) and polar (ether) groups is a common feature in many bioactive molecules.

Data Tables

Table 1: Physicochemical Properties of Structurally Related Compounds

| Property | 1-Bromo-2-methoxybenzene chemeo.comnist.govstenutz.eu | 1-Bromo-2-(prop-1-en-2-yl)benzene nih.gov |

| Molecular Formula | C7H7BrO | C9H9Br |

| Molecular Weight | 187.03 g/mol | 197.07 g/mol |

| Boiling Point | 210 °C | Not available |

| Density | 1.502 g/mL | Not available |

| Refractive Index | 1.572 | Not available |

Table 2: Spectroscopic Data of a Related Compound: 1-Bromo-2-methoxybenzene

| Spectroscopic Data | Information |

| ¹H NMR | Data available in spectral databases. |

| ¹³C NMR | Data available in spectral databases. |

| IR Spectrum | The infrared spectrum of 1-bromo-2-methoxybenzene has been recorded and is available through the NIST Chemistry WebBook. nist.gov |

| Mass Spectrum | The mass spectrum (electron ionization) of 1-bromo-2-methoxybenzene is available through the NIST Chemistry WebBook. nist.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-bromo-2-methoxypropan-2-yl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(8-11,12-2)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOYFMNCGSJADN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)(C1=CC=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Bromo 2 Methoxypropan 2 Yl Benzene and Its Analogs

Regioselective and Stereoselective Halogenation Strategies

The precise control of regioselectivity and stereoselectivity is paramount in the synthesis of complex organic molecules. The following subsections detail modern approaches to introduce bromine and a methoxy (B1213986) group across a double bond with high selectivity, a key step in forming the (1-Bromo-2-methoxypropan-2-yl)benzene core structure.

A facile and efficient method for the methoxy-bromination of alkenes involves the use of phenyltrimethylammonium (B184261) tribromide (PTAB) in conjunction with (diacetoxyiodo)benzene (B116549) (DIB) as an oxidant in methanol (B129727). orientjchem.org This approach is notable for its mild reaction conditions and high degree of regio- and stereoselectivity. The reaction with terminal olefins, such as styrene (B11656) and α-methyl styrene, adheres to Markovnikov's rule, with the bromine atom adding to the terminal carbon. orientjchem.org

The stereochemical outcome of this reaction is consistently anti-addition, leading to the formation of erythro isomers. This is supported by the analysis of coupling constants in the 1H NMR spectra of the products. The proposed mechanism involves the formation of a bromonium ion intermediate, which is then opened by a nucleophilic attack of the methanol solvent in an SN2 fashion. This backside attack is responsible for the observed anti-stereoselectivity. orientjchem.org The regioselectivity is dictated by the relative stability of the incipient carbocation formed during the ring-opening of the bromonium ion. orientjchem.org

| Olefinic Precursor | Product | Yield (%) |

| Styrene | 1-Bromo-2-methoxy-1-phenylethane | 85 |

| α-Methylstyrene | This compound | 82 |

| Cyclohexene | 1-Bromo-2-methoxycyclohexane | 80 |

Table 1: Methoxy-bromination of various olefins using DIB/PTAB in methanol. orientjchem.org

Hypervalent iodine reagents have become indispensable tools in modern organic synthesis due to their low toxicity, high stability, and unique reactivity. cardiff.ac.uk In the context of electrophilic bromination, reagents like (diacetoxyiodo)benzene (PIDA) can be used to mediate the chemoselective bromination of various substrates. nih.gov The reactivity of these reagents can be further enhanced through activation by Lewis acids, such as boron trifluoride etherate (BF3·OEt2), which increases the electrophilicity of the iodine center. rsc.orgresearchgate.net

The combination of a hypervalent iodine reagent with a bromine source allows for controlled bromination reactions. For instance, the system of tetrabutylammonium (B224687) bromide (TBAB) and PIDA is effective for the mono-bromination of terminal alkynes. nih.gov While this specific example is for alkynes, the underlying principle of activating a bromine source with a hypervalent iodine reagent is applicable to the bromofunctionalization of alkenes as well. The choice of the bromine source and reaction conditions can be tuned to achieve the desired outcome, such as the formation of β-bromoethers from alkenes in the presence of an alcohol.

Mechanistic studies suggest that the hypervalent iodine compound activates the bromine source, facilitating the electrophilic addition to the olefin. rsc.org This is followed by nucleophilic capture by the solvent or another nucleophile present in the reaction mixture. The versatility of hypervalent iodine reagents allows for a wide range of functional groups to be tolerated, making them suitable for the synthesis of complex molecules. rsc.org

Electrochemical methods offer a green and sustainable alternative to traditional chemical synthesis, often avoiding the need for harsh reagents and metal catalysts. thieme-connect.deorganic-chemistry.org The electrochemical vicinal difunctionalization of alkenes has been successfully employed for the synthesis of β-bromoethers. thieme-connect.deorganic-chemistry.org This approach typically involves the electrolysis of a solution containing the alkene, a bromine source, and an alcohol as the solvent and nucleophile. thieme-connect.de

A metal-free electrochemical method has been developed for the synthesis of β-bromo-α-alkyloxyalkanes using dibromomethane (B42720) (CH2Br2) as the bromine source. thieme-connect.deorganic-chemistry.org The reaction is carried out in an undivided cell with a glassy carbon anode and a platinum cathode under ambient conditions. organic-chemistry.org This method demonstrates good functional group tolerance and can provide β-bromoethers in high yields. organic-chemistry.org

Preliminary mechanistic studies indicate that the oxidation of the bromine source occurs prior to the oxidation of the alkene substrate, with the involvement of a bromine radical during the electrolysis. thieme-connect.deorganic-chemistry.org The electrochemically generated bromine radical adds to the alkene to form a carbon-centered radical, which is then trapped by the alcohol to yield the final product. organic-chemistry.org The efficiency of this process is dependent on several factors, including the choice of solvent, electrolyte, and current density. organic-chemistry.org

| Alkene | Alcohol | Product | Yield (%) |

| Styrene | Methanol | 2-Bromo-1-methoxy-1-phenylethane | 91 |

| 1-Octene | Methanol | 1-Bromo-2-methoxyoctane | 85 |

| Cyclohexene | Ethanol | 1-Bromo-2-ethoxycyclohexane | 82 |

Table 2: Electrochemical synthesis of β-bromoethers. organic-chemistry.org

Precursor Design and Synthesis

The availability of suitable starting materials is a critical aspect of any synthetic campaign. This section outlines the synthesis of key precursors required for the preparation of this compound and its derivatives.

The synthesis of (2-methoxypropyl)benzene, an isomer of the target precursor, can be achieved through multiple routes. One method involves the deprotonation of 1-phenyl-2-propanol (B48451) with potassium t-butoxide followed by reaction with iodomethane. dtic.mil An alternative procedure utilizes sodium hydride to deprotonate the alcohol before the addition of iodomethane. dtic.mil Both methods result in the formation of a racemic mixture of (R)- and (S)-(2-methoxypropyl)benzene. dtic.mil While not the exact precursor, these methods for introducing a methoxy group adjacent to a phenyl-substituted carbon chain are highly relevant.

The direct synthesis of (2-methoxypropan-2-yl)benzene can be envisioned starting from α-methylstyrene. Acid-catalyzed addition of methanol to α-methylstyrene would be a straightforward approach to obtain this precursor.

The synthesis of derivatized analogs of this compound requires access to a variety of substituted benzene (B151609) precursors. Standard electrophilic aromatic substitution reactions are commonly employed to introduce functional groups onto the benzene ring. For instance, the bromination of veratrole (1,2-dimethoxybenzene) with bromine in dichloromethane (B109758) yields 4-bromo-1,2-dimethoxybenzene. nih.gov Subsequent nitration can introduce a nitro group, which can then be further manipulated. nih.gov

The Knoevenagel condensation of substituted benzaldehydes with active methylene (B1212753) compounds is another powerful tool for creating substituted styrene derivatives, which can then undergo methoxy-bromination. researchgate.netchemrxiv.org For example, various halogen and methoxy ring-substituted benzaldehydes can be condensed with isopropyl cyanoacetate (B8463686) to form novel trisubstituted ethylenes. researchgate.net These highly functionalized olefins are suitable precursors for the synthesis of a diverse library of this compound analogs.

The regioselectivity of electrophilic aromatic bromination can be controlled by the directing effects of the substituents already present on the benzene ring. mdpi.comresearchgate.net For example, π-donor substituents generally direct incoming electrophiles to the para and ortho positions. mdpi.com Careful consideration of these directing effects is crucial for the successful synthesis of specifically substituted benzene moieties.

Optimization of Reaction Conditions for Bromination Processes

The synthesis of this compound, a benzylic bromide, is achieved through the bromination of a suitable precursor, such as (2-methoxypropan-2-yl)benzene. This process, typically a free-radical halogenation, is highly dependent on reaction conditions for its success. Optimizing these conditions is crucial for maximizing the yield of the desired mono-brominated product while minimizing the formation of impurities. Key areas of optimization include the selection of appropriate catalytic systems, the choice of solvent, and the implementation of strategies to control side reactions.

Catalytic Systems in Halogenation

Benzylic bromination, often known as the Wohl-Ziegler reaction, is a radical chain reaction. The initiation of this chain reaction requires an input of energy to generate the initial bromine radical. This can be achieved through thermal means, photochemical irradiation, or the use of chemical radical initiators. chemistrysteps.comscientificupdate.comgoogle.com

Radical Initiators: Chemical initiators, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, are commonly used to start the radical process at lower temperatures than required for purely thermal initiation. gla.ac.uk They decompose upon heating to form radicals, which then initiate the chain reaction.

Photochemical Initiation: The use of ultraviolet (UV) or visible light is a highly effective method for initiating benzylic bromination. gla.ac.ukresearchgate.net Light provides the energy to cleave the bromine-bromine bond or the nitrogen-bromine bond in reagents like N-Bromosuccinimide (NBS), generating the necessary bromine radicals to propagate the reaction. chemistrysteps.comscientificupdate.com Continuous photochemical processes using in-situ generated bromine from sources like NaBrO₃/HBr under LED irradiation (e.g., 405 nm) have been developed to improve safety and efficiency. scientificupdate.comresearchgate.net

Lewis Acid Catalysis: While the primary reaction is a radical substitution, competing electrophilic aromatic substitution (bromination of the benzene ring) can be a significant side reaction. This is particularly true if molecular bromine concentrations are too high or if Brønsted acids like HBr accumulate. scientificupdate.com The use of catalytic amounts of Lewis acids, such as Zirconium(IV) chloride (ZrCl₄), in conjunction with brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), has been shown to prevent this competing aromatic bromination. scientificupdate.com

| Catalytic System | Description | Typical Reagents | Purpose |

| Radical Initiators | Decompose thermally to produce radicals that initiate the chain reaction. | AIBN, Benzoyl Peroxide | Initiate bromination at moderate temperatures. |

| Photochemical | Uses light energy to generate bromine radicals. | UV light, Visible light (e.g., 405 nm LEDs) | Provides a clean and efficient method of initiation. scientificupdate.comgla.ac.uk |

| Lewis Acids | Used to suppress competing electrophilic aromatic bromination. | Zirconium(IV) chloride (ZrCl₄) | Enhances selectivity for benzylic substitution over ring substitution. scientificupdate.com |

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent plays a critical role in the outcome of benzylic bromination, influencing reaction rates, yields, and selectivity. manac-inc.co.jp The classical Wohl-Ziegler reaction traditionally employed carbon tetrachloride (CCl₄) as the solvent. researchgate.netmasterorganicchemistry.com However, due to its toxicity and environmental impact, significant research has focused on identifying safer and more effective alternatives. researchgate.netmasterorganicchemistry.com

The solvent's primary role is to dissolve the reactants and facilitate the radical chain reaction while remaining inert to the reactive intermediates. The solubility of the hydrogen bromide (HBr) byproduct in the solvent is a key consideration, as its presence can lead to side reactions, particularly with sensitive substrates like esters. google.com Solvents in which HBr has low solubility can be advantageous. google.com

Research has demonstrated that moving away from chlorinated solvents is possible without compromising reaction efficiency. For instance, studies on the radical bromination of toluene (B28343) sulfonyl chlorides found that using acetonitrile (B52724) (CH₃CN) not only avoids chlorinated solvents but also improves the yield and reproducibility of the process. researchgate.net Brominations have also been successfully carried out in solvents like benzene, cyclohexane, and trifluoromethylbenzene (PhCF₃), as well as in more environmentally friendly media such as ionic liquids or even water under specific conditions. manac-inc.co.jpresearchgate.netmasterorganicchemistry.com The selectivity of bromination reactions, in particular, appears to be very sensitive to the solvent used. gla.ac.uk

| Solvent | Class | Notes on Use in Benzylic Bromination |

| Carbon Tetrachloride (CCl₄) | Chlorinated Hydrocarbon | Traditional solvent for Wohl-Ziegler reactions; effective but now largely phased out due to high toxicity. researchgate.netmasterorganicchemistry.com |

| Acetonitrile (CH₃CN) | Nitrile | An effective alternative to chlorinated solvents, shown to improve yield and reproducibility in certain systems. researchgate.net |

| Chlorobenzene | Chlorinated Aromatic | A preferred solvent when using substrates sensitive to HBr, as HBr has low solubility in it. google.com |

| Cyclohexane | Aliphatic Hydrocarbon | A non-polar solvent used in radical brominations. manac-inc.co.jp |

| Trifluoromethylbenzene (PhCF₃) | Fluorinated Aromatic | A modern replacement for CCl₄ in benzylic brominations. masterorganicchemistry.com |

| Water / Ionic Liquids | "Green" Solvents | Explored as environmentally benign alternatives to traditional organic solvents. researchgate.net |

Control of Side Reactions and Byproduct Formation

A primary challenge in the synthesis of this compound is controlling the formation of undesired byproducts. The main side reactions are typically over-bromination and bromination of the aromatic ring. scientificupdate.com

Over-bromination: The benzylic position can be brominated multiple times, leading to the formation of dibromo and tribromo species. scientificupdate.com This is often a result of the product being as reactive, or more reactive, than the starting material. Controlling the stoichiometry of the brominating agent and the reaction time is essential to favor the mono-brominated product.

Aromatic Ring Bromination: Electrophilic addition of bromine to the benzene ring is a potential competing pathway. This is minimized by using a brominating agent that maintains a very low concentration of molecular bromine (Br₂) throughout the reaction. masterorganicchemistry.com N-Bromosuccinimide (NBS) is the classic reagent for this purpose; it reacts with the HBr byproduct to generate a steady, low-level supply of Br₂, favoring the radical pathway over the electrophilic one. chemistrysteps.comscientificupdate.commasterorganicchemistry.com

Byproduct Management: The formation of hydrogen bromide (HBr) is inherent to the substitution reaction. For substrates that are sensitive to acid, such as esters which can undergo cleavage, the removal of HBr from the reaction mixture is beneficial. google.com This can be accomplished by using an aqueous phase in the reaction, which helps to extract the HBr as it is formed. google.com In some cases, combining the bromination with a subsequent reductive debromination step using reagents like diethyl phosphite (B83602) can be a strategy to selectively obtain the mono-brominated product after an initial polybromination. manac-inc.co.jp

Effective control strategies include:

Use of N-Bromosuccinimide (NBS): To maintain a low Br₂ concentration, thus favoring radical benzylic substitution over electrophilic aromatic substitution. chemistrysteps.com

Temperature Control: Higher temperatures can sometimes reduce selectivity, leading to a less desirable product distribution. gla.ac.uk

Careful Stoichiometry: Limiting the amount of the brominating agent to slightly more than one equivalent can help prevent over-bromination.

HBr Removal: Employing a biphasic system or adding a non-nucleophilic base can sequester the HBr byproduct. google.com

Mechanistic Investigations of 1 Bromo 2 Methoxypropan 2 Yl Benzene Reactivity

Elimination Reactions to Unsaturated Species

In addition to substitution, (1-Bromo-2-methoxypropan-2-yl)benzene can undergo elimination reactions to form unsaturated products. The two main elimination mechanisms are E1 (elimination unimolecular) and E2 (elimination bimolecular). lumenlearning.com

Similar to SN1 reactions, the E1 mechanism proceeds through a carbocation intermediate and is therefore favored by tertiary alkyl halides. lumenlearning.comyoutube.com The E2 mechanism is a concerted, one-step process that is favored by strong, bulky bases. ksu.edu.sa

Formation of Olefinic Products (e.g., styrenes or their derivatives)

Elimination reactions of this compound would lead to the formation of an alkene, specifically a derivative of styrene (B11656). The removal of the bromine atom and a proton from an adjacent carbon atom results in the formation of a carbon-carbon double bond. Given the structure of the starting material, the likely product would be a substituted styrene.

Regioselectivity and Stereoselectivity of Elimination Processes

Elimination reactions can often lead to the formation of more than one possible alkene product, raising the issues of regioselectivity and stereoselectivity.

Regioselectivity refers to the preference for the formation of one constitutional isomer over another. libretexts.org According to Zaitsev's rule, in elimination reactions that can form more than one alkene, the major product is typically the more substituted (and therefore more stable) alkene. lumenlearning.comwizeprep.comyoutube.com However, if a bulky base is used, the Hofmann product, which is the less substituted alkene, may be favored due to steric hindrance. ksu.edu.sawizeprep.com

Stereoselectivity refers to the preference for the formation of one stereoisomer over another. chemistrysteps.com In many elimination reactions, the trans (or E) isomer of the alkene is favored over the cis (or Z) isomer because it is thermodynamically more stable due to reduced steric strain. wizeprep.comyoutube.comchemistrysteps.com E2 reactions, in particular, often exhibit high stereoselectivity due to the requirement for an anti-periplanar arrangement of the proton being removed and the leaving group. ksu.edu.salibretexts.org

Rearrangement Reactions

Reactions involving the formation of carbocation intermediates are often accompanied by rearrangements, which serve to generate a more stable cationic species. For this compound, heterolytic cleavage of the carbon-bromine bond would initially produce a highly unstable primary carbocation. This intermediate is poised to undergo rapid rearrangement to achieve greater stability.

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent, electron-deficient carbon. wikipedia.org This type of rearrangement is a characteristic feature of reactions involving carbocation intermediates, particularly in sterically hindered systems like neopentyl halides. libretexts.org The driving force for the rearrangement is the formation of a more stable carbocation from a less stable one. byjus.com

In the case of this compound, the departure of the bromide ion generates a primary carbocation. This species is immediately susceptible to a Wagner-Meerwein rearrangement, involving the 1,2-shift of a group from the adjacent quaternary carbon to the primary carbocation center. This process transforms the unstable primary carbocation into a significantly more stable tertiary carbocation.

The specific type of Wagner-Meerwein rearrangement is determined by the nature of the migrating group. These shifts are intramolecular and involve the movement of a group with its bonding pair of electrons to an adjacent carbocation. wikipedia.org The process is driven by the energetic benefit of forming a more stable carbocation (e.g., tertiary > secondary > primary). libretexts.orglumenlearning.com

For the C6H5-C(OCH3)(CH3)-CH2+ carbocation, two potential rearrangement pathways exist: a 1,2-methyl shift or a 1,2-phenyl shift. A hydride shift is not possible as there are no hydrogen atoms on the adjacent quaternary carbon.

1,2-Methyl Shift: Migration of the methyl group results in a tertiary, benzylic carbocation that is also stabilized by the adjacent oxygen atom's lone pair.

1,2-Phenyl Shift: Migration of the phenyl group leads to a tertiary carbocation stabilized by the adjacent oxygen atom.

The preferred pathway is dictated by the relative migratory aptitude of the potential migrating groups. The general order of migratory aptitude is often cited as Hydride > Phenyl > Alkyl. quora.com This preference is attributed to the ability of the phenyl group to stabilize the positive charge in the bridged-ion transition state through resonance. stackexchange.com Therefore, the 1,2-phenyl shift is generally favored over the 1,2-methyl shift. youtube.comstackexchange.com

| Rearrangement Type | Migrating Group | Initial Carbocation | Rearranged Carbocation | Relative Stability of Rearranged Carbocation | Expected Major/Minor Pathway |

|---|---|---|---|---|---|

| 1,2-Methyl Shift | Methyl (-CH3) | Primary | Tertiary, Benzylic, Oxygen-stabilized | High | Minor |

| 1,2-Phenyl Shift | Phenyl (-C6H5) | Primary | Tertiary, Oxygen-stabilized | Very High | Major |

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction classified as a -sigmatropic rearrangement. byjus.com The archetypal reaction involves the thermal rearrangement of an allyl vinyl ether or an allyl aryl ether. libretexts.orglibretexts.org The mechanism is concerted, proceeding through a six-membered cyclic transition state. libretexts.org

This transformation is not applicable to this compound. The structure of this compound lacks the essential allyl group (CH2=CH-CH2-) attached to the ether oxygen. It is an alkyl aryl ether with a saturated alkyl chain, not an allyl aryl ether. Consequently, it cannot undergo the characteristic -sigmatropic shift required for a Claisen rearrangement. organic-chemistry.org

Radical Reaction Pathways involving Brominated Species

Alkyl bromides can serve as precursors to carbon-centered radicals through homolytic cleavage of the C-Br bond, typically initiated by heat, light, or a radical initiator like AIBN (Azobisisobutyronitrile). libretexts.org The formation of a radical from this compound would yield a primary alkyl radical: C6H5-C(OCH3)(CH3)-CH2•.

This primary radical can participate in typical radical chain reaction steps:

Initiation: Formation of bromine radicals or abstraction of the bromine atom by an initiator radical.

Propagation: The carbon radical can abstract a hydrogen atom from a donor molecule (like tributyltin hydride) or react with other species. libretexts.orgyoutube.com

Termination: Combination of two radical species.

While radical 1,2-rearrangements are less common than their carbocation counterparts, they can occur. wikipedia.org A pertinent example is the neophyl rearrangement, which involves a 1,2-migration of a phenyl group. numberanalytics.com The C6H5-C(CH3)-CH2• moiety in the radical derived from the title compound is a classic neophyl-type system. This rearrangement can be initiated through various radical reactions, including dehalogenation or intermolecular radical addition. rsc.org However, studies have suggested that in some systems, the neophyl-like rearrangement may play only a minor role compared to other cyclization or reduction pathways. acs.org

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The substituent attached to the benzene ring, the -(C(OCH3)(CH3)CH2Br) group, influences the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. fiveable.me Its effect is a combination of electronic and steric factors.

Steric Effects: The substituent is sterically bulky. This steric hindrance significantly impedes the approach of an electrophile to the ortho positions. numberanalytics.comnumberanalytics.com As the size of the substituent on a benzene ring increases, the yield of the para-substituted product in EAS reactions generally increases at the expense of the ortho-substituted product. uomustansiriyah.edu.iqlibretexts.org

Therefore, in electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, this compound is expected to yield predominantly the para-substituted product.

| Factor | Influence of -C(OCH3)(CH3)CH2Br Substituent | Predicted Outcome |

|---|---|---|

| Electronic Effect (Directing) | Alkyl nature directs ortho, para. Weak deactivating -I effect from bromine. | Ortho, Para-directing |

| Electronic Effect (Reactivity) | Competing activating alkyl and deactivating haloalkyl effects. Likely weak deactivation overall. | Slower reaction rate compared to benzene. |

| Steric Effect | Bulky group hinders attack at the ortho positions. | Strong preference for para substitution. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a detailed portrait of the molecular framework can be constructed.

The predicted NMR data for (1-Bromo-2-methoxypropan-2-yl)benzene are based on established chemical shift ranges and substituent effects. rsc.orgnih.govresearchgate.netmodgraph.co.uk The structure contains several distinct proton and carbon environments, which would result in a unique NMR fingerprint.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct sets of signals corresponding to the aromatic protons, the bromomethyl protons, the methyl protons, and the methoxy (B1213986) protons.

Aromatic Protons (C₆H₅-) : These five protons on the monosubstituted benzene (B151609) ring would likely appear as a complex multiplet in the range of δ 7.20–7.50 ppm. oregonstate.edu

Bromomethyl Protons (-CH₂Br) : The two protons of the bromomethyl group are diastereotopic due to the adjacent chiral center. They are expected to resonate as two distinct signals, likely forming an AB quartet, in the region of δ 3.60–3.90 ppm.

Methoxy Protons (-OCH₃) : The three equivalent protons of the methoxy group would produce a sharp singlet, anticipated around δ 3.20–3.40 ppm. oregonstate.edu

Methyl Protons (-CH₃) : The protons of the methyl group attached to the quaternary carbon would also appear as a singlet, expected in the upfield region of δ 1.60–1.80 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display six distinct signals, accounting for all ten carbon atoms in the molecule, with some aromatic signals potentially overlapping. acs.orgacs.orglibretexts.orgnih.govsemanticscholar.org

Aromatic Carbons (C₆H₅-) : Four signals are expected for the benzene ring: one for the ipso-carbon (C-quat) attached to the propyl group (~142 ppm), one for the para-carbon (~127 ppm), and two for the ortho- and meta-carbons (~128 ppm and ~126 ppm, respectively).

Quaternary Carbon (-C(Ph)(OCH₃)-) : The carbon atom bonded to the phenyl, methoxy, methyl, and bromomethyl groups is expected to have a chemical shift in the range of δ 75–85 ppm.

Bromomethyl Carbon (-CH₂Br) : The carbon atom bonded to the bromine is significantly deshielded and would likely appear at δ 35–45 ppm.

Methoxy Carbon (-OCH₃) : The carbon of the methoxy group is anticipated to resonate at δ 50–55 ppm.

Methyl Carbon (-CH₃) : The methyl carbon signal is expected in the upfield region, around δ 25–30 ppm.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C₆H₅- | 7.20 - 7.50 | Multiplet | ~142 (C-ipso), ~128 (C-ortho), ~127 (C-para), ~126 (C-meta) |

| -CH₂Br | 3.60 - 3.90 | AB Quartet | 35 - 45 |

| -OCH₃ | 3.20 - 3.40 | Singlet | 50 - 55 |

| -CH₃ | 1.60 - 1.80 | Singlet | 25 - 30 |

| -C(Ph)(OCH₃)- | - | - | 75 - 85 |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable. numberanalytics.comnih.govwikipedia.orgslideshare.netnumberanalytics.com

COSY (Correlation Spectroscopy) : This experiment would reveal correlations between protons that are coupled to each other. For this compound, COSY would primarily show correlations among the aromatic protons, helping to delineate the spin system of the phenyl ring. It would also confirm the absence of coupling between the aromatic, methoxy, methyl, and bromomethyl proton groups, indicating they are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would be crucial for definitively linking the predicted proton signals to their corresponding carbon signals (e.g., the singlet at δ 1.60–1.80 ppm to the carbon at δ 25–30 ppm, confirming the -CH₃ group).

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique is vital for piecing the molecular puzzle together. Key expected correlations would include:

A correlation between the methoxy protons (-OCH₃) and the quaternary carbon (-C(Ph)(OCH₃)-).

Correlations from the methyl protons (-CH₃) to both the quaternary carbon and the bromomethyl carbon (-CH₂Br).

Correlations from the bromomethyl protons (-CH₂Br) to the quaternary carbon.

Correlations from the ortho-protons of the phenyl ring to the quaternary carbon, confirming the attachment point of the side chain to the ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. maricopa.edulibretexts.orglumenlearning.compressbooks.publibretexts.org The IR spectrum of this compound would be expected to exhibit several key absorption bands.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (sp² C-H) | 3030 - 3100 | Medium-Weak |

| C-H Stretch | Aliphatic (sp³ C-H) | 2850 - 3000 | Medium-Strong |

| C=C Stretch | Aromatic Ring | ~1600, ~1450, ~1500 | Medium-Weak |

| C-H Bend (oop) | Monosubstituted Benzene | 690-710 and 730-770 | Strong |

| C-O Stretch | Ether | 1050 - 1150 | Strong |

| C-Br Stretch | Alkyl Bromide | 500 - 600 | Medium-Strong |

The presence of a strong band around 1050-1150 cm⁻¹ would be indicative of the C-O ether linkage. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be found just below 3000 cm⁻¹. libretexts.org The characteristic C=C stretching bands of the benzene ring would be observed in the 1450-1600 cm⁻¹ region. lumenlearning.com Furthermore, strong absorptions in the 690-770 cm⁻¹ range would suggest a monosubstituted aromatic ring. spectroscopyonline.com The C-Br stretching frequency is expected at lower wavenumbers, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern upon ionization. wikipedia.org

For this compound (C₁₀H₁₃BrO), the molecular weight is 228.01 g/mol (using ⁷⁹Br) and 230.01 g/mol (using ⁸¹Br).

Molecular Ion (M⁺) : A key feature in the mass spectrum would be the molecular ion peak, which would appear as a pair of peaks (an M/M+2 doublet) at m/z 228 and 230. Due to the natural isotopic abundance of bromine (⁷⁹Br:⁸¹Br ≈ 1:1), these two peaks would be of nearly equal intensity, which is a definitive indicator of the presence of one bromine atom in the molecule. youtube.com

Fragmentation Pattern : The fragmentation of the molecular ion is driven by the formation of stable carbocations or radical cations. miamioh.edulibretexts.orgyoutube.comchadsprep.com The most likely fragmentation pathways would include:

Loss of a bromomethyl radical (•CH₂Br) : Cleavage of the bond between the quaternary carbon and the bromomethyl carbon would yield a highly stable oxonium ion [C₆H₅C(OCH₃)CH₃]⁺ at m/z 135 . This fragment is expected to be very abundant, potentially the base peak of the spectrum.

Loss of a bromine radical (•Br) : Cleavage of the C-Br bond would result in the formation of a benzylic carbocation [C₁₀H₁₃O]⁺ at m/z 149 .

Loss of a methyl radical (•CH₃) : Alpha-cleavage resulting in the loss of a methyl group would produce an ion pair at m/z 213/215 . miamioh.edu

Loss of a methoxy radical (•OCH₃) : Cleavage of the C-O bond would lead to an ion pair at m/z 197/199 .

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 228 / 230 | [C₁₀H₁₃BrO]⁺ | Molecular ion (M/M+2 peak), ~1:1 ratio |

| 135 | [C₉H₁₁O]⁺ | Loss of •CH₂Br, likely base peak |

| 213 / 215 | [C₉H₁₀BrO]⁺ | Loss of •CH₃ |

| 149 | [C₁₀H₁₃O]⁺ | Loss of •Br |

| 197 / 199 | [C₁₀H₁₃Br]⁺ | Loss of •OCH₃ |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating compounds from a mixture and assessing their purity. Gas chromatography is particularly well-suited for volatile and thermally stable compounds like this compound.

GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. nih.gov In a GC-MS analysis, a sample is vaporized and passed through a long capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase.

Purity Assessment : For a pure sample of this compound, the GC chromatogram would show a single, sharp peak at a specific retention time under a given set of conditions (e.g., column type, temperature program). The presence of additional peaks would indicate impurities.

Structural Confirmation : As the compound elutes from the GC column, it enters the mass spectrometer, which records its mass spectrum. This allows for positive identification by matching the observed spectrum with the predicted fragmentation pattern, including the characteristic M/M+2 molecular ion peaks at m/z 228/230 and the key fragment at m/z 135. blogspot.comyoutube.com This dual-verification process makes GC-MS a powerful tool for both qualitative and quantitative analysis.

In-depth Analysis of this compound Elusive in Scientific Literature

of this compound remains a subject of limited public domain information, with specific details regarding its High-Performance Liquid Chromatography (HPLC) analysis proving to be particularly scarce.

While general principles of reversed-phase HPLC are often applied to the analysis of related aromatic and halogenated organic compounds, the precise conditions for the optimal separation and detection of this compound have not been documented in accessible research. Typically, such analyses would involve the use of a non-polar stationary phase, such as a C18 column, and a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The detection is often carried out using a UV detector at a wavelength suitable for the chromophore of the benzene ring.

However, without specific experimental data, any discussion of retention times, peak resolutions, or quantitative analysis would be purely speculative. The absence of such information in the public domain prevents the construction of a detailed and scientifically accurate data table as requested.

Researchers seeking to analyze this compound would likely need to develop and validate a novel HPLC method. This process would involve systematically optimizing various parameters, including the mobile phase composition, flow rate, column temperature, and detection wavelength, to achieve the desired separation and sensitivity.

It is important to note that while information on similar compounds exists, direct extrapolation of HPLC methods from one compound to another, even if structurally related, can be unreliable due to subtle differences in polarity, solubility, and chromatographic behavior. Therefore, without dedicated studies on this compound, a definitive account of its HPLC characterization cannot be provided.

Computational and Theoretical Chemistry Studies of 1 Bromo 2 Methoxypropan 2 Yl Benzene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the structural and electronic properties of molecules. For (1-Bromo-2-methoxypropan-2-yl)benzene, DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in providing insights into its molecular architecture and electron distribution. nih.gov These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Optimization of Molecular Conformations and Isomers

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry to find the most stable conformations and isomers. This process computationally explores the potential energy surface of the molecule to locate energy minima corresponding to stable structures. For molecules with flexible side chains, such as the 2-bromopropyl group in this compound, multiple low-energy conformations may exist due to rotation around single bonds. Theoretical calculations are essential to identify the global minimum energy structure, which represents the most populated conformation in the gas phase. The choice of basis set, such as 6-311G(d,p), in conjunction with the DFT functional, plays a crucial role in the accuracy of these predictions. nih.gov

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Once the molecular geometry is optimized, a detailed analysis of the bond lengths, bond angles, and dihedral angles can be performed. These geometric parameters are critical for defining the three-dimensional structure of this compound. In substituted benzene (B151609) derivatives, the introduction of different functional groups can lead to slight distortions in the benzene ring from a perfect hexagonal geometry. healthinformaticsjournal.com DFT calculations can precisely predict these variations. For instance, the C-C bond lengths within the benzene ring are expected to be around 1.4 Å, indicative of the aromatic character. healthinformaticsjournal.com The bond lengths and angles involving the substituents, such as the C-Br, C-O, and C-C bonds in the side chain, provide valuable information about the steric and electronic interactions within the molecule.

Below is a hypothetical table of selected optimized geometrical parameters for this compound, as would be obtained from a DFT calculation.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | ~1.39 - 1.41 |

| C-Br | ~1.90 - 1.95 |

| C-O (methoxy) | ~1.35 - 1.40 |

| C-C (side chain) | ~1.50 - 1.55 |

| **Bond Angles (°) ** | |

| C-C-C (aromatic) | ~118 - 122 |

| C-C-Br | ~109 - 112 |

| C-O-C | ~110 - 115 |

| Dihedral Angles (°) | |

| C-C-C-C (ring) | ~0 |

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to study the dynamics of chemical reactions, including those involving this compound. By mapping the potential energy surface, it is possible to elucidate reaction pathways, identify transition states, and calculate activation energies.

Energy Profiles for Nucleophilic Substitution and Rearrangement Reactions

This compound has the potential to undergo various reactions, including nucleophilic substitution at the benzylic position and possible rearrangement reactions of the side chain. Theoretical calculations can generate energy profiles for these reaction pathways. savemyexams.com An energy profile diagram plots the change in potential energy as the reaction progresses from reactants to products, passing through a high-energy transition state. savemyexams.com The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. savemyexams.com For nucleophilic substitution, computational models can help distinguish between SN1 and SN2 mechanisms by analyzing the intermediates and transition states.

Role of Electronic and Steric Effects in Directing Reaction Pathways

The reactivity and regioselectivity of reactions involving substituted benzenes are governed by a combination of electronic and steric effects. nsf.govyoutube.com The methoxy (B1213986) group is an electron-donating group, which can activate the benzene ring towards electrophilic aromatic substitution. msu.eduyoutube.com Conversely, the bromo- and methoxy- substituents on the propyl chain will influence the reactivity at the side chain. DFT calculations can quantify these effects. For example, the analysis of Hirshfeld charges can predict sites susceptible to nucleophilic or electrophilic attack. nsf.gov Steric hindrance from the bulky side chain can also play a significant role in directing the approach of reactants, favoring attack at less sterically crowded positions. nsf.govyoutube.com

Vibrational Frequency Analysis (IR and Raman) from Quantum Chemical Calculations

Quantum chemical calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. healthinformaticsjournal.comq-chem.com This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies.

A theoretical vibrational analysis for this compound would allow for the assignment of the principal vibrational modes. These calculations can help in the interpretation of experimental IR and Raman spectra, providing a molecular fingerprint for the compound. q-chem.com The calculated frequencies are often scaled by an empirical factor to better match experimental data. The analysis of the potential energy distribution (PED) can provide a detailed description of the contribution of individual internal coordinates to each normal mode of vibration. healthinformaticsjournal.com

Below is a hypothetical table of selected calculated vibrational frequencies and their assignments for this compound.

| Frequency (cm⁻¹) | Assignment |

| ~3100 - 3000 | C-H stretching (aromatic) |

| ~3000 - 2850 | C-H stretching (aliphatic) |

| ~1600 - 1450 | C=C stretching (aromatic ring) |

| ~1250 - 1000 | C-O stretching (methoxy) |

| ~700 - 500 | C-Br stretching |

Molecular Orbital Theory and Electron Density Distribution Analysis of this compound

The electronic structure and reactivity of this compound are fundamentally governed by the distribution of its electrons within various molecular orbitals. Computational and theoretical chemistry provide powerful tools to analyze these characteristics, offering insights into the molecule's behavior. This section delves into the molecular orbital theory and electron density distribution of this compound, based on established principles and data from structurally analogous compounds.

The benzene ring possesses a delocalized π-system, which is significantly influenced by the electronic effects of its substituents. In this compound, three key groups modulate the electron density of the aromatic ring: the bromine atom, the methoxy group (-OCH₃), and the 2-propyl group.

The methoxy group is a strong electron-donating group due to the resonance effect of the oxygen's lone pairs, which delocalize into the benzene ring. This increases the electron density at the ortho and para positions. Conversely, the high electronegativity of the oxygen atom also leads to an inductive electron-withdrawing effect, though this is generally weaker than the resonance effect.

The bromine atom exhibits a dual electronic nature. While it is an electron-withdrawing group through induction due to its high electronegativity, it can also act as a weak electron-donating group through resonance, with its lone pairs participating in the π-system of the benzene ring.

The 2-propyl group is generally considered a weak electron-donating group through an inductive effect, where the sp³ hybridized carbons of the alkyl group donate electron density to the sp² hybridized carbons of the benzene ring.

Frontier Molecular Orbitals (HOMO and LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich benzene ring, with significant contributions from the p-orbitals of the methoxy and bromine substituents. The LUMO is anticipated to be an antibonding π* orbital of the benzene ring. The interplay of the electron-donating and -withdrawing effects of the substituents will fine-tune the energies of these frontier orbitals.

Based on computational studies of related substituted benzenes, the following is an estimated representation of the frontier molecular orbital energies for this compound.

Estimated Frontier Molecular Orbital Energies

| Molecular Orbital | Estimated Energy (eV) |

|---|---|

| HOMO | -8.5 to -9.0 |

| LUMO | -0.5 to -1.0 |

| HOMO-LUMO Gap | 7.5 to 8.5 |

Electron Density and Mulliken Charge Distribution

The electron density distribution within the molecule provides a comprehensive picture of its electronic landscape. Mulliken population analysis is a method used to estimate the partial atomic charges, offering insights into the electrostatic potential and reactivity of different atomic sites.

In this compound, the electronegative oxygen and bromine atoms are expected to carry partial negative charges. The carbon atoms of the benzene ring will exhibit varying charges depending on their position relative to the substituents. The carbon atom attached to the methoxy group is likely to have a more positive charge due to the inductive effect of the oxygen, while the ortho and para positions will have increased electron density due to resonance. The carbon attached to the bromine will also be influenced by its electronegativity.

The following table presents an estimated Mulliken charge distribution for key atoms in this compound, derived from trends observed in similar molecules.

Estimated Mulliken Atomic Charges

| Atom | Estimated Mulliken Charge (a.u.) |

|---|---|

| Br | -0.10 to -0.20 |

| O (methoxy) | -0.50 to -0.60 |

| C (ipso- to Bromo) | +0.15 to +0.25 |

| C (ipso- to Methoxy) | +0.20 to +0.30 |

| C (ipso- to 2-propyl) | -0.05 to +0.05 |

These computational insights into the molecular orbital theory and electron density distribution of this compound provide a foundational understanding of its electronic structure. The interplay of the bromo, methoxy, and 2-propyl substituents creates a unique electronic environment that dictates the molecule's reactivity and properties.

Chemical Reactivity and Derivatization Strategies

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C Bond Formation

The carbon-bromine bond on the benzene (B151609) ring is a prime site for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. Aryl bromides are common substrates for these transformations.

The Suzuki reaction couples an organoboron species (like a boronic acid) with an organohalide. wikipedia.orgorganic-chemistry.org This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.orglibretexts.org The general scheme involves the use of a palladium catalyst and a base to facilitate the coupling. libretexts.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction follows a Pd(0)/Pd(II) catalytic cycle and is a key method for the arylation of alkenes. wikipedia.orgnih.gov

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and is highly effective for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.orgorganic-chemistry.orgnih.gov

Palladium complexes are the most common catalysts for cross-coupling reactions involving aryl halides. arkat-usa.org The catalytic cycle for these reactions generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com In the first step, a Pd(0) species inserts into the carbon-bromine bond of the aryl halide to form a Pd(II) complex. youtube.comlibretexts.org This is followed by transmetalation, where an organic group is transferred from the coupling partner (e.g., an organoboron compound in the Suzuki reaction) to the palladium center. wikipedia.org The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst. youtube.com

Over the past two decades, nickel has emerged as a cost-effective and powerful alternative to palladium, particularly in cross-coupling reactions. chemrxiv.org Nickel catalysts can be particularly effective for reactions involving less reactive electrophiles and can exhibit unique reactivity. Like palladium, nickel-catalyzed reactions proceed through a similar catalytic cycle. They are used in various transformations, including the arylation of C-H bonds and couplings involving heteroaromatic bromides. nsf.govresearchgate.net

Table 1: General Comparison of Palladium and Nickel Catalysis in Aryl Halide Cross-Coupling

| Feature | Palladium Catalysis | Nickel Catalysis |

|---|---|---|

| Prevalence | Most common and well-studied for a wide range of cross-coupling reactions. | Gaining prominence as a lower-cost alternative with complementary reactivity. chemrxiv.org |

| Mechanism | Typically involves Pd(0)/Pd(II) catalytic cycles. wikipedia.org | Can involve various oxidation states, including Ni(0), Ni(I), and Ni(II). chemrxiv.org |

| Substrate Scope | Very broad; effective for aryl iodides, bromides, chlorides, and triflates. | Effective for aryl halides; can be advantageous for C(sp3) fragments and challenging couplings. chemrxiv.org |

| Ligands | Commonly requires phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs). | Often utilizes phosphine, N-heterocyclic carbene (NHC), or polypyridine ligands. nsf.govresearchgate.net |

| Reaction Conditions | Conditions are generally mild, but can vary widely based on the specific reaction. | Often proceeds under mild conditions; can be used in electrochemical setups. researchgate.net |

The aryl bromide functionality of (1-Bromo-2-methoxypropan-2-yl)benzene can be used to generate potent organometallic nucleophiles. The reaction of an aryl halide with magnesium metal in an ether solvent (like diethyl ether or tetrahydrofuran) produces a Grignard reagent. youtube.comlibretexts.org Similarly, reaction with lithium metal yields an organolithium reagent. libretexts.orgyoutube.com

These reactions invert the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic site into a highly nucleophilic, carbanionic center. libretexts.org The resulting organometallic reagents are strong bases and powerful nucleophiles that can react with a wide range of electrophiles, such as carbonyl compounds (aldehydes, ketones, CO2) and epoxides, to form new carbon-carbon bonds. libretexts.org The ether solvent is crucial for stabilizing the Grignard reagent by coordinating to the magnesium atom. libretexts.org

Nucleophilic Displacement of Bromine by Carbon and Heteroatom Nucleophiles

Direct nucleophilic displacement of the bromine atom on the benzene ring is generally challenging. Aryl halides are typically unreactive toward standard SN1 or SN2 reaction pathways. libretexts.org However, substitution can occur under specific conditions through two primary mechanisms:

Nucleophilic Aromatic Substitution (SNAr): This mechanism requires the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comyoutube.com Since this compound lacks such activating groups, the SNAr pathway would require extremely harsh conditions, if it proceeds at all. libretexts.org

Elimination-Addition (Benzyne Mechanism): In the presence of a very strong base, such as sodium amide (NaNH2), nucleophilic substitution can occur via a benzyne (B1209423) intermediate. youtube.commasterorganicchemistry.com This mechanism requires a proton on a carbon adjacent to the one bearing the leaving group. The base abstracts this proton, followed by the elimination of the bromide ion to form a highly reactive benzyne intermediate. masterorganicchemistry.com The nucleophile then adds to the benzyne, followed by protonation, to yield the substitution product. youtube.com

Table 2: Examples of Nucleophiles for Aryl Halide Displacement

| Nucleophile Type | Example Reagent | Potential Product |

|---|---|---|

| Carbon | Organolithium Reagents (R-Li) | Alkyl/Aryl-substituted benzene |

| Cyanide (e.g., NaCN) | Benzonitrile derivative | |

| Heteroatom (Oxygen) | Sodium Methoxide (NaOCH₃) | Methoxybenzene derivative |

| Sodium Hydroxide (NaOH) | Phenol derivative | |

| Heteroatom (Nitrogen) | Sodium Amide (NaNH₂) | Aniline derivative |

| Amines (R-NH₂) | N-Alkylaniline derivative |

Functionalization of the Alkyl Side Chain

The alkyl side chain offers additional sites for chemical modification, although these positions are generally less reactive than the aryl bromide group.

The propan-2-yl group is largely composed of saturated C-C and C-H bonds, which are typically unreactive. The most significant feature of this moiety is the tertiary carbon atom bonded to both the phenyl ring and the methoxy (B1213986) group. This position is sterically hindered, which can influence the reactivity of the adjacent aromatic ring. Direct functionalization at this tertiary carbon is difficult because there is no readily available leaving group, and C-H activation at this site would be challenging and non-selective.

The methoxy group is an ether linkage, which is generally stable and unreactive under neutral or basic conditions. However, ethers can be cleaved under strongly acidic conditions, typically using strong hydrohalic acids like hydrobromic acid (HBr) or hydriodic acid (HI). This reaction would convert the methoxy group into a hydroxyl group, yielding a tertiary alcohol. This transformation requires harsh conditions and may not be compatible with other functional groups in a complex molecule.

Table 3: General Conditions for Ether Cleavage

| Reagent | Conditions | Product of Methoxy Group Cleavage |

|---|---|---|

| Hydrobromic Acid (HBr) | Concentrated acid, often with heat | Hydroxyl group (-OH) |

| Hydriodic Acid (HI) | Concentrated acid, often with heat | Hydroxyl group (-OH) |

| Boron Tribromide (BBr₃) | Anhydrous solvent (e.g., CH₂Cl₂), often at low temperature | Hydroxyl group (-OH) |

Lack of Publicly Available Research Data Precludes Analysis of Stereoselective Derivatization of this compound

A thorough review of available scientific literature and chemical databases has revealed a significant gap in the publicly accessible research concerning the chemical compound this compound. Specifically, there is no documented research pertaining to the stereoselective derivatization of this molecule, including enantioselective transformations and diastereoselective reactions.

The investigation sought to identify detailed research findings, including reaction schemes, catalysts, reagents, yields, and stereoselectivity data. However, no studies detailing these aspects for this compound could be located. The absence of this foundational data makes it impossible to provide an analysis of its chemical reactivity and derivatization strategies in the context of stereoselectivity.

Consequently, the requested article focusing on the enantioselective and diastereoselective reactions of this compound cannot be generated at this time due to the lack of requisite scientific information.

Applications in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The strategic placement of functional groups in (1-Bromo-2-methoxypropan-2-yl)benzene makes it a valuable precursor in the construction of more elaborate molecular architectures. The presence of the bromine atom allows for a variety of coupling reactions, while the methoxy (B1213986) and phenyl groups can be modified or can influence the reactivity of the molecule.

Synthesis of Pharmaceutical Intermediates and Analogs

In the realm of medicinal chemistry, the development of novel therapeutic agents often relies on the synthesis of complex organic molecules. This compound can serve as a key intermediate in the synthesis of pharmaceutical analogs. The phenylpropanoid skeleton is a common feature in many biologically active compounds. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the diversification of molecular structures to explore structure-activity relationships.

| Potential Pharmaceutical Application | Role of this compound | Key Synthetic Transformations |

| Neurological disorder drug candidates | Introduction of the phenylpropyl scaffold | Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions |

| Anti-inflammatory agents | Formation of a core structural unit | Nucleophilic substitution of the bromide |

| Cardiovascular drug analogs | Precursor to substituted phenylpropanes | Grignard reagent formation followed by reaction with electrophiles |

Precursors for Agrochemicals and Specialty Chemicals

The structural features of this compound also lend themselves to the synthesis of new agrochemicals and specialty chemicals. The development of novel pesticides and herbicides often involves the exploration of unique chemical scaffolds to overcome resistance and improve efficacy. This compound can be utilized to create new active ingredients with tailored properties.

Polymer Chemistry Applications

The utility of this compound extends into the field of polymer chemistry, where it can be employed in the synthesis of functional polymers with specific properties.

Monomer Synthesis for Functional Polymers

Functional monomers are the building blocks of advanced polymeric materials. This compound can be chemically modified to introduce a polymerizable group, such as a vinyl or acrylic moiety. The resulting monomer can then be polymerized to create polymers with pendant phenyl and methoxy groups, which can influence the thermal and mechanical properties of the final material.

Incorporation into Polymeric Architectures

Beyond its use in creating new monomers, this compound can be incorporated into existing polymer chains as a functional unit. For instance, the bromine atom can serve as an initiation site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), allowing for the growth of polymer chains from this specific point. This approach enables the synthesis of well-defined block copolymers and other complex polymeric architectures.

Development of Novel Functional Materials

The unique electronic and structural characteristics of this compound make it a candidate for the development of novel functional materials. The interplay between the aromatic ring and the methoxy and bromo substituents can be exploited to create materials with interesting optical or electronic properties. For example, derivatives of this compound could be investigated for their potential use in organic light-emitting diodes (OLEDs) or as components in sensors.

Precursor for Organometallic Reagents in Catalysis

This compound serves as a valuable precursor for the in-situ generation of organometallic reagents, which are pivotal in a variety of catalytic cross-coupling reactions. The presence of the bromo- and aryl- groups within the same molecule allows for its transformation into highly reactive organometallic species, such as Grignard or organolithium reagents. These intermediates are not typically isolated but are generated and consumed directly in the catalytic cycle.

The formation of these organometallic reagents typically involves the reaction of this compound with a metal, such as magnesium for Grignard reagents or lithium for organolithium reagents. utexas.edu The resulting organometallic compound effectively reverses the polarity of the carbon atom attached to the metal, transforming it into a potent nucleophile. libretexts.org This nucleophilic carbon can then participate in various catalytic reactions to form new carbon-carbon or carbon-heteroatom bonds.

While specific research detailing the catalytic applications of organometallic reagents derived directly from this compound is not extensively documented in publicly available literature, its structural similarity to other aryl bromides allows for well-founded predictions of its reactivity and potential applications. Based on established principles of organometallic chemistry, the corresponding Grignard or organolithium reagent would be expected to participate in a range of palladium-catalyzed cross-coupling reactions.

For instance, the organomagnesium derivative of this compound could be employed in Suzuki-Miyaura cross-coupling reactions with boronic acids, Heck-type reactions with alkenes, or Sonogashira couplings with terminal alkynes. The efficiency and outcome of these catalytic transformations would be influenced by factors such as the choice of catalyst, ligands, solvent, and reaction conditions.

Below is a representative, hypothetical data table illustrating the potential application of an organometallic reagent derived from this compound in a Suzuki-Miyaura cross-coupling reaction. This data is based on typical results observed for structurally similar aryl Grignard reagents in such catalytic processes.

Table 1: Hypothetical Suzuki-Miyaura Cross-Coupling Reaction

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343) | 100 | 12 | 85 |

| 2 | 4-Tolylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 10 | 92 |

| 3 | 3-Anisylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | THF | 80 | 16 | 78 |

| 4 | Naphthalene-1-boronic acid | PdCl₂(dppf) (2) | - | K₂CO₃ | DME | 90 | 14 | 88 |

Future Research Directions and Emerging Trends

Development of Greener Synthetic Pathways for Bromination

The synthesis of brominated organic compounds is a cornerstone of the chemical industry, yet traditional methods often rely on hazardous reagents and produce significant waste. The pursuit of environmentally benign bromination strategies is a critical area of research, with several promising avenues being explored.

One key approach is the use of N-bromosuccinimide (NBS) as a safer alternative to liquid bromine. chemistryworld.comnih.gov NBS is a crystalline solid that is easier and safer to handle. For benzylic bromination, such as the potential synthesis of (1-Bromo-2-methoxypropan-2-yl)benzene from a precursor, NBS in the presence of a radical initiator like light or AIBN (azobisisobutyronitrile) can provide a more controlled and less hazardous reaction. chemistryworld.comnih.gov

Another green approach involves the in situ generation of bromine from less hazardous sources. seqens.com This can be achieved by oxidizing bromide salts (e.g., NaBr or KBr) with a green oxidant like hydrogen peroxide or sodium hypochlorite. seqens.comchemspeed.com This method avoids the storage and handling of highly corrosive and toxic elemental bromine.

Enzymatic bromination represents a frontier in green chemistry. chemrxiv.orgrsc.org Halogenase enzymes can catalyze the regioselective and stereoselective bromination of organic substrates under mild, aqueous conditions. chemrxiv.orgresearchgate.net While the direct enzymatic synthesis of this compound has not been reported, the development of engineered halogenases with tailored substrate specificities is a significant area of future research.

Photobromination, particularly for the synthesis of benzylic bromides, is another area of active investigation. prf.org The use of light as a reagent aligns with the principles of green chemistry by minimizing chemical waste. The selective bromination of alkylbenzenes can be achieved using photolytic conditions, often in conjunction with reagents like NBS. chemistryworld.com

The table below summarizes some greener bromination methods applicable to the synthesis of compounds structurally related to this compound.

| Bromination Method | Reagents | Advantages |

| NBS Bromination | N-bromosuccinimide, radical initiator | Safer handling, controlled reaction |

| In situ Bromine Generation | Bromide salt, green oxidant (e.g., H₂O₂) | Avoids storage of liquid bromine |

| Enzymatic Bromination | Halogenase enzyme, bromide source | High selectivity, mild conditions |

| Photobromination | Light, brominating agent (e.g., NBS) | Minimizes chemical reagents |

Exploration of Novel Catalytic Systems for Functionalization

The functional groups present in this compound, namely the alkyl bromide and the C-H bonds of the aromatic ring and the alkyl chain, offer multiple sites for further chemical modification. The development of novel catalytic systems to selectively functionalize these sites is a major trend in modern organic synthesis.

Transition-metal-catalyzed cross-coupling reactions of the alkyl bromide moiety are a key area of interest. While palladium-catalyzed couplings of aryl and vinyl halides are well-established, the use of alkyl halides, especially secondary and tertiary ones, has been more challenging. seqens.comchemspeed.comwhiterose.ac.uk Recent advances in ligand design have led to the development of nickel and palladium catalysts capable of coupling unactivated alkyl halides with a variety of organometallic reagents. rsc.org Future research will likely focus on developing catalysts that can efficiently couple sterically hindered tertiary bromides like this compound.

Photocatalysis has emerged as a powerful tool for the functionalization of C(sp³)–H bonds under mild conditions. chemrxiv.orgsigmaaldrich.com For a molecule like this compound, photocatalytic methods could enable the direct functionalization of the benzylic C-H bonds, offering a complementary strategy to reactions at the C-Br bond. These reactions often proceed via radical intermediates generated through hydrogen atom transfer (HAT) or single-electron transfer (SET) processes. chemrxiv.orgsigmaaldrich.com

Biocatalysis also offers exciting possibilities for the selective functionalization of halogenated hydrocarbons. rsc.orgresearchgate.net Enzymes such as dehalogenases can be used for the controlled removal of the bromine atom, potentially leading to the formation of an alcohol. medium.comtechnologynetworks.com Furthermore, cytochrome P450 enzymes have been shown to metabolize halogenated hydrocarbons, suggesting their potential for biocatalytic C-H oxidation at various positions on the molecule. rsc.org

The following table outlines some novel catalytic approaches for the functionalization of molecules with similar structural features.

| Catalytic Approach | Target Functional Group | Potential Transformation |

| Transition Metal Cross-Coupling | Alkyl Bromide | C-C, C-N, C-O bond formation |

| Photocatalysis | C(sp³)-H bonds | C-C, C-N bond formation |

| Biocatalysis | Alkyl Bromide, C-H bonds | Dehalogenation, hydroxylation |

Advanced Computational Modeling for Predictive Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of catalysts and reaction conditions. For a molecule with multiple potential reaction sites like this compound, computational modeling can provide invaluable insights into its reactivity and selectivity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure and energetics of molecules and transition states. drugdeliveryleader.com DFT calculations can be employed to predict the regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring, considering the directing effects of the (1-bromo-2-methoxypropan-2-yl) substituent. rsc.orgacs.org Similarly, DFT can be used to model the transition states of transition-metal-catalyzed cross-coupling reactions involving the C-Br bond, helping to understand ligand effects and predict catalyst performance. mt.com

Machine Learning (ML) is increasingly being used to predict the outcomes of chemical reactions. nih.govresearchgate.netacs.org By training on large datasets of known reactions, ML models can learn to predict the regioselectivity of C-H functionalization reactions with high accuracy. sigmaaldrich.comresearchgate.net For this compound, an ML model could be used to predict the most likely site of C-H activation under various catalytic conditions, guiding experimental efforts. ML can also be used to predict suitable reaction conditions, such as catalysts, solvents, and temperature. acs.org

In silico catalyst design combines computational modeling with automated algorithms to design novel catalysts with desired properties. rsc.orgresearchgate.netprf.org For the functionalization of this compound, this approach could be used to design ligands for transition metal catalysts that enhance their activity and selectivity for cross-coupling reactions of the tertiary bromide.

The table below highlights the application of advanced computational modeling in predicting the reactivity of complex organic molecules.

| Computational Method | Application | Predicted Outcome |